Diethyl 4-(3,4-difluorophenyl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 4-(3,4-DIFLUOROPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes ethyl, difluorophenyl, and ethoxyphenyl groups attached to a dihydropyridine core. Dihydropyridines are known for their diverse applications, particularly in medicinal chemistry, where they serve as calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 4-(3,4-DIFLUOROPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the mixture being heated under reflux.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 4-(3,4-DIFLUOROPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups to the aromatic rings.
Scientific Research Applications
3,5-DIETHYL 4-(3,4-DIFLUOROPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 4-(3,4-DIFLUOROPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In the context of medicinal chemistry, it may act as a calcium channel blocker by binding to the L-type calcium channels in the cell membrane, thereby inhibiting calcium influx. This action can lead to vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: A widely used dihydropyridine with a longer duration of action compared to nifedipine.
Felodipine: Known for its high vascular selectivity and used in the management of hypertension.
Uniqueness
3,5-DIETHYL 4-(3,4-DIFLUOROPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substituents, which may confer distinct pharmacological properties and potential applications. The presence of difluorophenyl and ethoxyphenyl groups could influence its binding affinity and selectivity for molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H25F2NO5 |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
diethyl 4-(3,4-difluorophenyl)-1-(4-ethoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H25F2NO5/c1-4-31-18-10-8-17(9-11-18)28-14-19(24(29)32-5-2)23(20(15-28)25(30)33-6-3)16-7-12-21(26)22(27)13-16/h7-15,23H,4-6H2,1-3H3 |
InChI Key |
ZOBALWUJDTUPDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OCC)C3=CC(=C(C=C3)F)F)C(=O)OCC |
Origin of Product |
United States |
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